Chloramphenicole sodium succinate

CAS No.:

Cat. No.: VC17952987

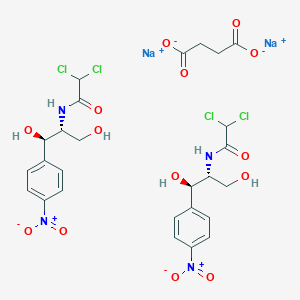

Molecular Formula: C26H28Cl4N4Na2O14

Molecular Weight: 808.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H28Cl4N4Na2O14 |

|---|---|

| Molecular Weight | 808.3 g/mol |

| IUPAC Name | disodium;butanedioate;2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |

| Standard InChI | InChI=1S/2C11H12Cl2N2O5.C4H6O4.2Na/c2*12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;5-3(6)1-2-4(7)8;;/h2*1-4,8-10,16-17H,5H2,(H,14,18);1-2H2,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/t2*8-,9-;;;/m11.../s1 |

| Standard InChI Key | FMIVQHOBTFXMTG-BLRJFKRLSA-L |

| Isomeric SMILES | C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

| Canonical SMILES | C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Chloramphenicol sodium succinate (CAS 3544-94-3) is the water-soluble sodium salt of chloramphenicol succinate, engineered to enhance intravenous delivery. The parent compound, chloramphenicol, is a nitrobenzene derivative with a molecular formula of , while the succinate ester increases solubility for parenteral administration . Hydrolysis in vivo releases active chloramphenicol, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 3544-94-3 |

| Molecular Formula | |

| Molecular Weight | 445.19 g/mol |

| Solubility | Freely soluble in water |

| Protein Binding | 57–92% |

Mechanism of Action and Antimicrobial Spectrum

Ribosomal Inhibition

Chloramphenicol exerts bacteriostatic effects by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, preventing peptide bond formation . Structural studies indicate interactions with nucleotides A2451 and A2452 in Escherichia coli, disrupting translocation during translation . This mechanism grants activity against Gram-positive, Gram-negative, and anaerobic bacteria, including Salmonella typhi, Haemophilus influenzae, and Bacteroides fragilis .

Table 2: Spectrum of Activity

| Bacterial Class | Representative Pathogens |

|---|---|

| Gram-positive | Streptococcus pneumoniae |

| Gram-negative | Neisseria meningitidis |

| Anaerobes | Clostridium perfringens |

Pharmacokinetics and Metabolism

Prodrug Activation and Clearance

Following intravenous administration, chloramphenicol sodium succinate undergoes rapid hydrolysis to chloramphenicol, achieving peak plasma concentrations within 1–3 hours . The volume of distribution ranges widely (0.2–3.1 L/kg), with 57–92% protein binding . Hepatic metabolism via glucuronidation produces inactive metabolites, while 30–80% is excreted renally as unchanged prodrug and 10% as active drug . Patients with hepatic or renal impairment require dose adjustments due to prolonged half-life (0.6–2.7 hours) .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability (IV) | 100% |

| Half-life | 0.6–2.7 hours |

| Renal Clearance | 222–260 mL/min (normal) |

| Hepatic Metabolism | Extensive glucuronidation |

Clinical Indications and Therapeutic Use

Reserved for Severe Infections

Chloramphenicol sodium succinate is restricted to life-threatening infections where safer alternatives fail. Approved indications include typhoid fever, bacterial meningitis, and rickettsial infections . Its penetration into cerebrospinal fluid (30–50% of plasma levels) makes it valuable for meningeal infections .

Table 4: Approved Indications

| Infection Type | Pathogen |

|---|---|

| Typhoid fever | Salmonella typhi |

| Bacterial meningitis | H. influenzae |

| Rocky Mountain spotted fever | Rickettsia rickettsii |

Adverse Effects and Risk Management

Hematologic Toxicity

The most severe adverse effect is dose-independent aplastic anemia, occurring in 1:24,000–1:40,000 patients, with 70% mortality . Mechanisms involve mitochondrial DNA inhibition in hematopoietic stem cells, leading to irreversible bone marrow suppression . Early signs include leukopenia, reticulocytopenia, and granulocytopenia, necessitating weekly blood monitoring during therapy .

Table 5: Adverse Effect Profile

| Toxicity Type | Incidence |

|---|---|

| Aplastic anemia | 1:24,000–1:40,000 |

| Gray baby syndrome | Neonates (dose-dependent) |

| Optic neuritis | Rare (<0.1%) |

| Interacting Drug | Effect |

|---|---|

| Phenobarbital | ↓ Chloramphenicol levels |

| Warfarin | ↑ Anticoagulant effect |

| Sulfonylureas | Hypoglycemia risk |

| Hazard | Precaution |

|---|---|

| Skin irritation | Wear nitrile gloves |

| Eye damage | Use safety goggles |

| Inhalation risk | Use in ventilated area |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume